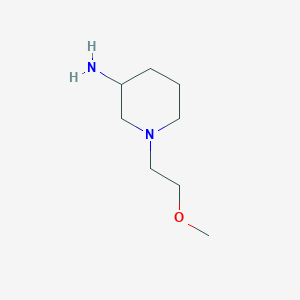
3-Amino-1H-indol-2-carbonitril
Übersicht
Beschreibung
3-amino-1H-indole-2-carbonitrile is a compound that belongs to the class of organic compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . It is a powder with a molecular weight of 157.17 .
Synthesis Analysis
A new methodology has been developed for the synthesis of 3-amino-1H-indole-2-carboxylates . 2-Aminobenzonitriles were protected as benzyl (2-cyanophenyl)carbamates and converted into corresponding glycinate esters using sodium hydride and bromoacetate esters .Molecular Structure Analysis
The molecular structure of 3-amino-1H-indole-2-carbonitrile is characterized by a heterocyclic indole ring, which is a versatile and common nitrogen-based scaffold . The indole moiety consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
Indoles, including 3-amino-1H-indole-2-carbonitrile, are frequently used in multicomponent reactions (MCRs) for the synthesis of various heterocyclic compounds . MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They can produce products with diverse functional groups .Physical And Chemical Properties Analysis
3-amino-1H-indole-2-carbonitrile is a powder with a molecular weight of 157.17 . It has a melting point of 186-191 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antiviren-Anwendungen
Derivate von 3-Amino-1H-indol-2-carbonitril wurden auf ihr Potenzial als antivirale Mittel untersucht. Forschungen zeigen, dass bestimmte Indol-Derivate eine inhibitorische Aktivität gegen Influenzavirus A und andere Viren aufweisen . Die Fähigkeit des Indol-Kerns, an mehreren Rezeptoren mit hoher Affinität zu binden, macht ihn zu einem wertvollen Gerüst für die Entwicklung neuer antiviraler Verbindungen.
Anti-HIV-Aktivität
Indol-Derivate wurden auch synthetisiert und auf ihre Anti-HIV-Aktivität untersucht. Verbindungen, die auf der Indol-Struktur basieren, haben sich als vielversprechend erwiesen, die Replikation von HIV-1- und HIV-2-Stämmen in akut infizierten Zellen zu hemmen . Dies unterstreicht das Potenzial von this compound im Kampf gegen HIV/AIDS.
Antitumor-Eigenschaften
Der Indol-Kern ist Bestandteil vieler synthetischer Arzneimittelmoleküle mit Antitumor-Eigenschaften. Indol-Derivate, einschließlich derer, die mit this compound verwandt sind, werden auf ihre Rolle als potenzielle Antitumor-Immunmodulatoren untersucht . Diese Verbindungen können Tryptophan-Dioxygenase hemmen, was ein vielversprechendes Ziel für die Krebstherapie ist.
Mehrkomponentenreaktionen (MCRs)
This compound dient als effizienter Vorläufer in Mehrkomponentenreaktionen (MCRs), die nachhaltige Strategien zur Synthese komplexer Moleküle darstellen . Diese Reaktionen sind in der pharmazeutischen Chemie von Bedeutung, da sie Zugang zu einer Vielzahl biologisch aktiver Strukturen ermöglichen.
Synthese von heterocyclischen Verbindungen
Der Indol-Kern von this compound ist entscheidend für die Synthese verschiedener heterocyclischer Verbindungen. Seine inhärenten funktionellen Gruppen erleichtern C–C- und C–N-Kupplungsreaktionen, was ihn zu einem vielseitigen Vorläufer für die Erzeugung pharmazeutisch interessanter Gerüste macht .
Screening der biologischen Aktivität
Indol-Derivate, einschließlich this compound, sind aufgrund ihrer vielfältigen biologischen Aktivitäten von großem Interesse. Sie werden häufig im Screening auf pharmakologische Aktivitäten wie antimikrobielle, antituberkulose, antidiabetische, antimalaria- und anticholinesterase-Aktivitäten eingesetzt . Dieses breite Spektrum an biologischen Aktivitäten macht sie für die pharmazeutische Forschung und Entwicklung wertvoll.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 3-amino-1h-indole-2-carbonitrile, bind with high affinity to multiple receptors . This suggests that 3-amino-1H-indole-2-carbonitrile may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological effects . The interaction of 3-amino-1H-indole-2-carbonitrile with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-amino-1H-indole-2-carbonitrile may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that 3-amino-1H-indole-2-carbonitrile may have diverse molecular and cellular effects.
Zukünftige Richtungen
Indoles, including 3-amino-1H-indole-2-carbonitrile, have attracted increasing attention in recent years due to their biological activities and their role in the synthesis of various organic compounds . Future research may focus on the development of new synthetic methods and the exploration of their therapeutic possibilities .
Eigenschaften
IUPAC Name |
3-amino-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLTXKHMFVGIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192690-93-9 | |
| Record name | 3-amino-1H-indole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1523933.png)










![{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol](/img/structure/B1523952.png)

